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Compound of Interest

Compound Name: Methyl 4-(cyanoacetyl)benzoate

Cat. No.: B1331329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and spectral data of Methyl 4-(cyanoacetyl)benzoate, a valuable building block in
organic synthesis.

Chemical Structure and Formula

Methyl 4-(cyanoacetyl)benzoate is an organic compound featuring a central benzene ring
substituted with a methyl ester group and a cyanoacetyl group at the para position.

Chemical Structure:

Molecular Formula: C11HsNOs3[1][2][3]

IUPAC Name: methyl 4-(2-cyanoacetyl)benzoate[1]
CAS Number: 69316-08-1[1][2][3]

Synonyms: 3-Oxo0-3-[4-(methoxycarbonyl)phenyl]propanenitrile, Methyl 4-
cyanoacetylbenzoate[1]

Physicochemical Properties
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A summary of the key physicochemical properties of Methyl 4-(cyanoacetyl)benzoate is
presented in the table below for easy reference.

Property Value Source
Molecular Weight 203.19 g/mol [1112][3]
Appearance Beige flaky crystals [4]
Melting Point 171-173 °C [4]
Molecular Formula C11H9NOs [11121[3]
CAS Number 69316-08-1 [1][2][3]

Synthesis Protocol

A general and detailed experimental procedure for the synthesis of Methyl 4-
(cyanoacetyl)benzoate is outlined below.[4]

Reaction Scheme:
Experimental Protocol:

e Reagents and Materials:

o

Cyanoacetic acid (1.7 g, 20 mmol, 2 eq.)

[¢]

Magnesium sulfate (0.2 mg)

[¢]

2,2'-bipyridine (approx. 1 mg)

o

Tetrahydrofuran (THF), anhydrous (100 mL)

o

n-Butyllithium (1.6 M in hexane, 25 mL, 40 mmol, 4 eq.)

[¢]

Methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in methanol (5 mL)

[¢]

1 M Hydrochloric acid (HCI) solution (50 mL)
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[e]

Dichloromethane (DCM)

o

Saturated sodium bicarbonate (NaHCOs) solution

[¢]

Anhydrous magnesium sulfate (MgSOa)

Hexane

[¢]

[e]

Ethyl acetate

Procedure:

o In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical
stirrer, dissolve cyanoacetic acid, magnesium sulfate, and 2,2'-bipyridine in THF.

o Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

o Slowly add the n-butyllithium solution dropwise via a dropping funnel while maintaining
vigorous stirring. Continue stirring for 30 minutes after the addition is complete; the
solution may develop a slight purple color.

o Add the solution of methyl 4-(chloroformyl)benzoate in methanol dropwise. The cloudy
solution should turn yellow.

o Continue stirring the reaction mixture at -78 °C for 1 hour.

o Remove the cooling bath and allow the reaction to slowly warm to room temperature, then
stir for an additional hour.

o Quench the reaction by the dropwise addition of 1 M HCI solution. The solution should
become clear and yellow.

o Add water and DCM to the flask and transfer the contents to a separatory funnel.

o Extract the aqueous layer three times with DCM.

o Combine the organic layers and wash twice with saturated NaHCOs solution.
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o Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure using a rotary evaporator.

o Purify the crude product by flash chromatography on silica gel using a hexane:ethyl
acetate (6:1) eluent to yield the final product.

Synthesis Workflow Diagram:

Reaction

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 4-(cyanoacetyl)benzoate.

Spectral Data

Spectral data is crucial for the structural confirmation of Methyl 4-(cyanoacetyl)benzoate.
While detailed peak assignments are not publicly available in a consolidated format, the
expected spectral features based on its structure are described below.

1H NMR Spectroscopy:

The H NMR spectrum is expected to show signals corresponding to the aromatic protons, the
methylene protons of the cyanoacetyl group, and the methyl protons of the ester group. The
aromatic protons would likely appear as a set of doublets in the downfield region (around 7-8
ppm). The methylene protons adjacent to the carbonyl and cyano groups would be expected in
the range of 3-4 ppm, and the methyl ester protons would present as a singlet around 3.9 ppm.

13C NMR Spectroscopy:

The 13C NMR spectrum will exhibit signals for the carbonyl carbons of the ester and ketone, the
nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The
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carbonyl carbons are expected in the most downfield region (160-200 ppm), followed by the
aromatic carbons (120-140 ppm) and the nitrile carbon (around 115-120 ppm). The methyl and
methylene carbons would appear in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the various
functional groups present in the molecule. Key expected peaks include:

e C=N stretch: A sharp, medium-intensity peak around 2250 cm™2.

e C=0 stretches: Strong absorptions for the ketone and ester carbonyl groups, typically in the
region of 1680-1750 cm~1.

e C-O stretch: A strong band for the ester C-O bond in the 1100-1300 cm~1 region.
e Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm~1 region.

o C-H stretches: Aromatic C-H stretches above 3000 cm~1! and aliphatic C-H stretches below
3000 cm~1.

Mass Spectrometry:

The mass spectrum of Methyl 4-(cyanoacetyl)benzoate is expected to show a molecular ion
peak (M*) at m/z = 203. The fragmentation pattern would likely involve the loss of the methoxy
group (-OCHs) from the ester, leading to a fragment at m/z = 172, and cleavage of the
cyanoacetyl group. The most abundant fragment ion is reported to be at m/z = 163.[1]

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the
specific biological activities or involvement of Methyl 4-(cyanoacetyl)benzoate in cellular
signaling pathways. Its primary utility, as documented, is as a chemical intermediate in the
synthesis of more complex molecules. Researchers interested in the potential biological effects
of this compound would need to conduct de novo studies.

Logical Relationship Diagram for Research Application:
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Caption: Role of Methyl 4-(cyanoacetyl)benzoate in a research context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1331329#methyl-4-cyanoacetyl-benzoate-structure-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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